molecular formula C18H18N4O2 B12170277 1-methyl-N-{2-[(pyridin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide

1-methyl-N-{2-[(pyridin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide

Cat. No.: B12170277
M. Wt: 322.4 g/mol
InChI Key: PXVBLSXHCPGZIV-UHFFFAOYSA-N
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Description

1-methyl-N-{2-[(pyridin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-{2-[(pyridin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Pyridin-2-ylcarbonyl Group: This step involves the acylation of the indole core with pyridin-2-ylcarbonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Aminoethyl Group: The final step involves the reaction of the intermediate with 2-aminoethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-{2-[(pyridin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-methyl-N-{2-[(pyridin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-N-{2-[(pyridin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.

Uniqueness

1-methyl-N-{2-[(pyridin-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives. Its combination of the indole core with a pyridin-2-ylcarbonyl group and an aminoethyl side chain makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

1-methyl-N-[2-(pyridine-2-carbonylamino)ethyl]indole-2-carboxamide

InChI

InChI=1S/C18H18N4O2/c1-22-15-8-3-2-6-13(15)12-16(22)18(24)21-11-10-20-17(23)14-7-4-5-9-19-14/h2-9,12H,10-11H2,1H3,(H,20,23)(H,21,24)

InChI Key

PXVBLSXHCPGZIV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=CC=N3

Origin of Product

United States

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